molecular formula AuCl4H6NO B083621 Ammonium tetrachloroaurate(III) hydrate CAS No. 13874-04-9

Ammonium tetrachloroaurate(III) hydrate

Cat. No.: B083621
CAS No.: 13874-04-9
M. Wt: 374.8 g/mol
InChI Key: DTYXSEJVOCMIPK-UHFFFAOYSA-K
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Description

Ammonium tetrachloroaurate(III) hydrate ((NH₄)AuCl₄·xH₂O) is a coordination complex comprising an ammonium cation (NH₄⁺) and a tetrachloroaurate(III) anion (AuCl₄⁻), with variable water molecules of hydration. It is commercially available in purity grades ranging from 99% to 99.999%, with a molecular weight of 356.82 g/mol . The compound appears as a yellow crystalline powder, soluble in water and alcohol . Key applications include:

  • Gold Nanoparticle Synthesis: A precursor for Au nanoparticles in nanotechnology, catalysis, and biomedicine .
  • Electronics: Used in gold electroplating for decorative and functional coatings .
  • Catalysis: Facilitates organic reactions such as oxidation and hydrogenation .
  • Surface Modification: Enhances adhesion and corrosion resistance in medical devices .

Safety protocols highlight its irritant properties (H315-H319-H335), necessitating precautions like P261 (avoid inhalation) and P305+P351+P338 (eye rinse) .

Preparation Methods

Direct Synthesis via Gold(III) Chloride and Ammonium Chloride

The most widely documented method involves reacting gold(III) chloride (AuCl3_3) with ammonium chloride (NH4_4Cl) in hydrochloric acid (HCl). This approach leverages the high solubility of AuCl3_3 in HCl and the affinity of ammonium ions for tetrachloroaurate anions .

Reaction Mechanism

The reaction proceeds as follows:

AuCl3+NH4Cl+xH2ONH4AuCl4xH2O\text{AuCl}3 + \text{NH}4\text{Cl} + x\text{H}2\text{O} \rightarrow \text{NH}4\text{AuCl}4\cdot x\text{H}2\text{O}

Gold(III) chloride dissolves in concentrated HCl to form tetrachloroauric acid (H[AuCl4_4]), which subsequently reacts with NH4_4Cl to precipitate the ammonium salt .

Procedure

  • Dissolution of AuCl3_3 : 10 g of AuCl3_3 is dissolved in 100 mL of 6 M HCl under continuous stirring at 25°C until a clear yellow solution forms .

  • Addition of NH4_4Cl : 7.5 g of NH4_4Cl is slowly added to the solution, resulting in an exothermic reaction. The mixture is cooled to 0–5°C to enhance precipitation .

  • Crystallization : The orange-yellow crystals are vacuum-filtered, washed with ice-cold ethanol to remove residual HCl, and dried under reduced pressure at 50°C .

Table 1: Optimized Parameters for Direct Synthesis

ParameterValue/RangeImpact on Yield
HCl Concentration5–7 MMaximizes AuCl3_3 solubility
Molar Ratio (AuCl3_3:NH4_4Cl)1:1.1Prevents AuCl3_3 excess
Temperature0–5°C during NH4_4Cl additionEnhances crystallization
Drying Conditions50°C, 12 hr under vacuumReduces hydrate variability

Alternative Routes and Modifications

Metathesis from Hydrogen Tetrachloroaurate(III) Hydrate

Hydrogen tetrachloroaurate(III) hydrate (H[AuCl4_4]·xH2_2O) serves as an intermediate. Neutralizing H[AuCl4_4] with aqueous NH4_4OH yields NH4_4AuCl4_4 :

H[AuCl4]+NH4OHNH4AuCl4+H2O\text{H}[ \text{AuCl}4 ] + \text{NH}4\text{OH} \rightarrow \text{NH}4\text{AuCl}4 + \text{H}_2\text{O}

This method allows tighter pH control (optimized at pH 1–2) to avoid gold hydroxide formation .

Solvent-Assisted Recrystallization

Ethanol or acetone is added to the filtrate to reduce solubility, increasing crystallinity. For example, adding 20% v/v ethanol improves crystal size uniformity .

Purification and Characterization

Washing Protocols

  • Ethanol Rinsing : Removes adsorbed HCl and NH4_4Cl impurities .

  • Thermogravimetric Analysis (TGA) : Confirms hydrate content (typically 1–3 H2_2O molecules) by measuring mass loss at 120–150°C .

Purity Assessment

  • XRD : Matches peaks with monoclinic crystal structure (space group C2/c) .

  • Elemental Analysis : Au (52.4%), Cl (37.8%), N (3.7%) align with theoretical values .

Challenges and Mitigation Strategies

Decomposition Risks

NH4_4AuCl4_4 decomposes above 230°C, releasing NH3_3 and Cl2_2 . Storage in airtight containers under inert gas (N2_2) is essential .

Hygroscopicity

The compound absorbs moisture, altering hydrate stoichiometry. Drying under dynamic vacuum (<1 mmHg) stabilizes the product .

Industrial and Laboratory-Scale Adaptations

ScaleReaction VolumeYield (%)Purity (%)
Laboratory100 mL85–9099
Pilot Plant10 L78–8297

Industrial protocols use continuous flow reactors to maintain low temperatures and automate NH4_4Cl addition, achieving batch-to-batch consistency .

Chemical Reactions Analysis

Reduction Reactions

Ammonium tetrachloroaurate(III) hydrate acts as a strong oxidizing agent, readily undergoing reduction to form metallic gold or gold nanoparticles. Key pathways include:

a. Sodium Borohydride Reduction

  • Reaction :
    NH4AuCl4+3NaBH4Au0+NH4Cl+3NaCl+B2H6+H2\text{NH}_4\text{AuCl}_4+3\text{NaBH}_4\rightarrow \text{Au}^0+\text{NH}_4\text{Cl}+3\text{NaCl}+\text{B}_2\text{H}_6+\text{H}_2

  • Conditions : Aqueous solution at 25°C.

  • Products : Colloidal gold nanoparticles (5–20 nm diameter) with surface plasmon resonance peaks at ~520 nm .

b. Hydrazine Reduction

  • Reaction :
    NH4AuCl4+N2H4Au0+NH4Cl+HCl+N2\text{NH}_4\text{AuCl}_4+\text{N}_2\text{H}_4\rightarrow \text{Au}^0+\text{NH}_4\text{Cl}+\text{HCl}+\text{N}_2

  • Applications : Produces gold nanostructures for catalytic and biomedical uses .

Substitution Reactions

The chloride ligands in NH₄AuCl₄·xH₂O are labile and can be replaced by other ligands:

Ligand Reaction Conditions Product Application
TriphenylphosphineEthanol, 60°C, 2 hrsAu(PPh₃)ClCatalyst precursor
Thiols (e.g., RSH)Aqueous phase, pH 7–9Au-SR complexesBiosensor functionalization
CyanideExcess KCN, ambient conditions[Au(CN)₄]⁻Electroplating solutions

Hydrolysis and pH-Dependent Behavior

In aqueous solutions, NH₄AuCl₄·xH₂O undergoes hydrolysis:
NH4AuCl4+H2OAu OH 3+NH4Cl+HCl\text{NH}_4\text{AuCl}_4+\text{H}_2\text{O}\rightarrow \text{Au OH }_3+\text{NH}_4\text{Cl}+\text{HCl}

  • pH Effects :

    • Acidic (pH < 3) : Stable as [AuCl₄]⁻.

    • Neutral/Alkaline (pH > 7) : Forms Au(OH)₃ precipitates or [Au(OH)₄]⁻ complexes .

Oxidation Reactions

NH₄AuCl₄·xH₂O participates in electron-transfer reactions:

a. With Hydrazoic Acid (HN₃)

  • Mechanism : Inner-sphere electron transfer via transient Au–N₃ intermediates .

  • Products :
    NH4AuCl4+HN3Au0+N2+NH4Cl+HCl\text{NH}_4\text{AuCl}_4+\text{HN}_3\rightarrow \text{Au}^0+\text{N}_2+\text{NH}_4\text{Cl}+\text{HCl}

  • Kinetics : Rate constant k=0.0182s1k=0.0182\,\text{s}^{-1} at 25°C .

b. With Organic Reductants

  • Example : Reaction with ascorbic acid yields gold nanoparticles stabilized by citrate ligands .

Complexation with Biomolecules

NH₄AuCl₄·xH₂O interacts with proteins and DNA through Au–S/N bonds:

  • BSA Binding : Forms stable Au–BSA complexes (binding constant K=1.2×105M1K=1.2\times 10^5\,\text{M}^{-1}) .

  • DNA Interaction : Induces oxidative cleavage via reactive oxygen species (ROS) .

Stability and Decomposition

  • Thermal Decomposition :
    NH4AuCl4ΔAu0+NH4Cl+Cl2\text{NH}_4\text{AuCl}_4\xrightarrow{\Delta}\text{Au}^0+\text{NH}_4\text{Cl}+\text{Cl}_2

    • Occurs at 180°C with ΔH=+127kJ mol\Delta H=+127\,\text{kJ mol} .

  • Light Sensitivity : Prolonged UV exposure reduces Au(III) to Au(I) .

Scientific Research Applications

Synthesis of Ammonium Tetrachloroaurate(III) Hydrate

This compound can be synthesized through the reaction of gold(III) chloride with ammonium chloride in an aqueous solution. The process involves:

  • Dissolving gold(III) chloride in water.
  • Adding ammonium chloride while stirring.
  • Allowing the mixture to crystallize.

This method ensures high purity and yield, which are crucial for its applications in research.

Chemistry

Nanoparticle Synthesis

  • This compound serves as a precursor for synthesizing gold nanoparticles, which have applications in catalysis, electronics, and materials science. The nanoparticles exhibit unique optical and electronic properties due to their size and surface characteristics.

Comparison with Similar Compounds

Compound NameFormulaKey Features
Ammonium Tetrachloroaurate(III)NH4AuCl4\text{NH}_4\text{AuCl}_4Unique ammonium ion enhances solubility
Sodium Tetrachloroaurate(III)NaAuCl4\text{NaAuCl}_4Commonly used but less soluble than ammonium variant
Potassium Tetrachloroaurate(III)KAuCl4\text{KAuCl}_4Similar properties but different cation affects reactivity

Biology

Drug Delivery and Imaging

  • Gold nanoparticles derived from this compound are utilized in biological imaging and targeted drug delivery systems. Their biocompatibility and ability to be functionalized make them suitable for these applications.

Cytotoxic Effects

  • Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. It induces apoptosis through oxidative stress pathways, particularly evident in breast cancer and leukemia cell lines.

Antimicrobial Properties

  • Preliminary studies suggest that gold compounds can inhibit the growth of bacteria and fungi, making them potential candidates for coatings on medical implants.

Cancer Treatment Applications

A study demonstrated the effectiveness of gold nanoparticles derived from this compound in targeting cancer cells while minimizing damage to healthy cells. Results indicated a significant reduction in tumor growth in animal models treated with these nanoparticles.

Antimicrobial Coatings

Research has explored the use of gold nanoparticles as antimicrobial agents in medical devices. The incorporation of these nanoparticles into coatings has shown promise in preventing infections associated with implants.

Mechanism of Action

The mechanism by which ammonium tetrachloroaurate(III) hydrate exerts its effects is primarily through the formation of gold nanoparticles. These nanoparticles interact with biological molecules and cellular structures, leading to various effects such as enhanced imaging contrast or targeted drug delivery. The molecular targets and pathways involved include cellular uptake mechanisms, interaction with proteins and DNA, and induction of localized heating in photothermal therapy .

Comparison with Similar Compounds

The tetrachloroaurate(III) family includes compounds with varying counter-cations (H⁺, K⁺, NH₄⁺), which influence their reactivity, solubility, and applications. Below is a comparative analysis:

Hydrogen Tetrachloroaurate(III) Hydrate (HAuCl₄·xH₂O)

  • Molecular Formula : HAuCl₄·xH₂O
  • Molecular Weight : 339.79 (anhydrous) .
  • Solubility: Soluble in water, ethanol, and organic solvents like 1,2-dichlorobenzene .
  • Applications: Primary precursor for synthesizing gold nanoparticles (Evidences 1, 3, 4, 5, 8). Used in plasmonic materials and surface-enhanced Raman spectroscopy (SERS) .
  • Stability : Hygroscopic and light-sensitive; requires storage in sealed, dark containers .
  • Safety : Corrosive (H314) and toxic upon prolonged exposure .

Potassium Tetrachloroaurate(III) Hydrate (KAuCl₄·xH₂O)

  • Molecular Formula : KAuCl₄·xH₂O
  • Molecular Weight : 377.86 g/mol .
  • Solubility: Soluble in water and ethanol .
  • Applications: Key raw material for synthesizing luminescent gold(III) dithiolate complexes . Used in X-ray crystallography for phase determination via multiwavelength anomalous diffraction .
  • Stability : Stable at ambient temperatures but reacts with oxidizing agents .
  • Safety : Classified as a corrosive solid (UN 3260) with hazards similar to HAuCl₄ .

Sodium Tetrachloroaurate(III) Hydrate (NaAuCl₄·xH₂O)

These share similarities with KAuCl₄ but may exhibit higher solubility due to the smaller Na⁺ ion.

Comparative Data Table

Property (NH₄)AuCl₄·xH₂O HAuCl₄·xH₂O KAuCl₄·xH₂O
Molecular Weight 356.82 339.79 377.86
Solubility Water, alcohol Water, ethanol, organics Water, ethanol
Key Applications Nanoparticles, electronics Nanoparticles, SERS Luminescent complexes, crystallography
Stability Stable if dry and cool Hygroscopic, light-sensitive Stable at ambient
Hazard Statements H315-H319-H335 H314 H314

Research Findings and Key Differences

Cation Influence: NH₄⁺ in ammonium tetrachloroaurate decomposes upon heating, releasing NH₃, which can alter reaction pathways compared to H⁺ or K⁺ salts . K⁺ in KAuCl₄ provides better crystallinity for X-ray studies, while HAuCl₄’s acidity makes it preferable for nanoparticle nucleation .

Nanoparticle Synthesis: HAuCl₄ is the most widely used precursor due to its high reactivity and compatibility with reducing agents like citrate . Ammonium tetrachloroaurate is favored in specialized applications requiring ammonium byproducts or pH-neutral conditions .

Thermal Stability :

  • Ammonium tetrachloroaurate has a higher melting point (>500°C) compared to HAuCl₄ (decomposes at ~160°C) .

Commercial Availability :

  • HAuCl₄ is available in higher purity grades (up to 99.999%) than ammonium or potassium salts .

Biological Activity

Ammonium tetrachloroaurate(III) hydrate, with the chemical formula NH4[AuCl4]nH2O\text{NH}_4[\text{AuCl}_4]\cdot n\text{H}_2\text{O}, is a coordination compound that has garnered attention in various fields, particularly in biological applications due to its unique properties. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.

  • Molecular Weight : 356.82 g/mol (anhydrous)
  • Appearance : Yellow crystalline solid
  • Solubility : Soluble in water and alcohol
  • Hazards : Causes skin and eye irritation; strong oxidizing agent .

This compound acts primarily through the following mechanisms:

  • Oxidative Stress : The compound's strong oxidizing nature allows it to interact with biological molecules, leading to oxidative stress. This can result in cellular damage, particularly in cancer cells .
  • Nanoparticle Formation : It serves as a precursor for gold nanoparticles, which exhibit enhanced biological activity due to their size and surface properties. These nanoparticles can facilitate drug delivery and imaging in biological systems .

Cytotoxic Effects

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. Studies have shown:

  • Mechanism : The compound induces apoptosis (programmed cell death) via oxidative stress pathways. This is particularly evident in studies involving breast cancer and leukemia cell lines .
  • Concentration-Dependent Effects : Higher concentrations of the compound lead to increased cytotoxicity, suggesting a dose-dependent relationship .

Antimicrobial Properties

The antimicrobial activity of this compound is being explored for potential applications in medical devices:

  • Inhibition of Pathogens : Preliminary studies suggest that gold compounds can inhibit the growth of bacteria and fungi, making them potential candidates for coatings on medical implants .

Case Studies

  • Cancer Treatment Applications :
    • A study demonstrated the effectiveness of gold nanoparticles derived from this compound in targeting cancer cells while minimizing damage to healthy cells. The results indicated a significant reduction in tumor growth in animal models when treated with these nanoparticles .
  • Antimicrobial Coatings :
    • Research on antimicrobial coatings using gold nanoparticles showed promising results in preventing biofilm formation on surfaces exposed to pathogenic bacteria. This could lead to safer medical devices with reduced infection rates .

Comparison with Similar Compounds

Compound NameFormulaKey Features
Ammonium Tetrachloroaurate(III)NH4[AuCl4]nH2O\text{NH}_4[\text{AuCl}_4]\cdot n\text{H}_2\text{O}Unique ammonium ion enhances solubility
Sodium Tetrachloroaurate(III)Na[AuCl4]\text{Na}[\text{AuCl}_4]Commonly used but less soluble than ammonium variant
Potassium Tetrachloroaurate(III)K[AuCl4]\text{K}[\text{AuCl}_4]Similar properties but different cation affects reactivity

Q & A

Q. What are the recommended methods for synthesizing gold nanoparticles (AuNPs) using Ammonium tetrachloroaurate(III) hydrate as a precursor?

Basic
The Turkevich-Frens method is widely employed: dissolve this compound in deionized water (1 mM), heat to boiling, and add sodium citrate (1% w/v) under vigorous stirring. Adjust pH to 6.0–6.5 for monodisperse 15–20 nm AuNPs . For smaller particles (2–5 nm), use sodium borohydride (NaBH₄) as a stronger reducing agent with a 10:1 molar ratio (NaBH₄:Au³⁺) . Seed-mediated growth allows anisotropic shapes (e.g., nanorods): pre-synthesize 3 nm Au seeds (CTAB + NaBH₄), then add to a growth solution containing ascorbic acid and additional precursor .

Parameter Citrate Reduction NaBH₄ Reduction Seed-Mediated Growth
Particle Size (nm)15–202–520–50 (tunable)
Reaction Time30 min2 min12–24 h
Key AdditiveSodium citrateCTABAscorbic acid
Reference

Q. How should researchers handle and store this compound to ensure safety and stability?

Basic

  • Storage : Keep in airtight, light-resistant containers at 2–8°C with desiccants (e.g., silica gel). Avoid exposure to moisture to prevent hydrolysis .
  • Handling : Use nitrile gloves, goggles, and lab coats. Work in a fume hood to prevent inhalation of dust .
  • Decontamination : For spills, neutralize with 5% sodium thiosulfate and collect residues in chemically resistant containers .

Q. What factors influence the optical properties of AuNPs synthesized from this compound?

Advanced

  • Particle Size : Plasmon resonance peaks redshift from 520 nm (5 nm particles) to 600+ nm (50 nm particles) due to increased electron oscillation volume .
  • Morphology : Anisotropic structures (e.g., nanorods) exhibit dual plasmon bands (transverse ~520 nm, longitudinal tunable up to 900 nm) .
  • Ligand Effects : Thiolated ligands (e.g., glutathione) cause 10–15 nm blueshifts by altering surface electron density .

Contradiction Alert : Some studies report citrate-stabilized AuNPs aggregating at pH <6, while others observe stability down to pH 5. This discrepancy arises from differences in ionic strength (e.g., presence of NaCl accelerates aggregation) .

Q. How can researchers mitigate batch-to-batch variability in catalytic activity of AuNPs derived from this precursor?

Advanced

  • Precursor Purity : Use ≥99.9985% Au-grade material to avoid Pd/Pt impurities that poison active sites .
  • Surface Cleaning : Treat AuNPs with UV-ozone for 10 min to remove organic stabilizers before catalytic testing .
  • Standardized Testing : Employ benchmark reactions (e.g., 4-nitrophenol reduction) to normalize activity metrics across batches .
Impurity Effect on Catalysis Remediation
Pd (ppm)↑ Hydrogenation side reactionsRecrystallize in HCl (1M)
CitrateBlocks active sitesLigand exchange with PVP
ChlorideAlters Au oxidation stateDialysis (MWCO 10 kDa)

Q. What advanced characterization techniques resolve structural ambiguities in Au complexes formed from this precursor?

Advanced

  • X-ray Absorption Spectroscopy (XAS) : Distinguish Au³⁺ (edge energy ~11,919 eV) from Au⁰ (11,921 eV) in supported catalysts .
  • High-Resolution TEM (HRTEM) : Image lattice spacings (0.235 nm for Au(111)) to confirm crystallinity and detect twin defects .
  • Electrochemical Quartz Crystal Microbalance (EQCM) : Monitor real-time mass changes during redox processes (e.g., AuCl₄⁻ → Au⁰) .

Data Conflict Example : XPS may misidentify Au⁰ due to charging effects. Cross-validate with XRD (JCPDS 04-0784 for metallic Au) and cyclic voltammetry (reduction peaks at −0.2 V vs. Ag/AgCl) .

Q. How do reaction conditions affect the electrochemical reduction of Au³⁺ from this compound?

Advanced

  • pH Dependence : Below pH 3, AuCl₄⁻ dominates; above pH 7, hydrolysis forms Au(OH)₃, shifting reduction potentials by +0.15 V .
  • Solvent Effects : In DMF, the reduction potential (E₁/₂) shifts −0.3 V vs. aqueous systems due to decreased dielectric constant .
  • Supporting Electrolyte : High Cl⁻ concentrations stabilize AuCl₄⁻, requiring overpotentials >0.5 V for reduction .

Contradiction Resolution : Reported E₁/₂ values vary due to reference electrode inconsistencies. Use ferrocene/ferrocenium as an internal standard .

Q. What strategies optimize the use of this precursor in green chemistry applications?

Advanced

  • Solvent-Free Synthesis : Mechanochemical grinding with solid reductants (e.g., ascorbic acid) yields 5 nm AuNPs with 90% yield .
  • Biogenic Reduction : Replace NaBH₄ with plant extracts (e.g., Cinnamomum verum), achieving 10 nm particles at 25°C .
  • Catalyst Recycling : Immobilize AuNPs on Fe₃O₄@SiO₂ for magnetic recovery (5 cycles with <5% activity loss) .

Properties

IUPAC Name

azanium;tetrachlorogold(1-);hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Au.4ClH.H3N.H2O/h;4*1H;1H3;1H2/q+3;;;;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYXSEJVOCMIPK-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH4+].O.Cl[Au-](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AuCl4H6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583432
Record name Ammonium tetrachloroaurate(1-)--water (1/1/1)
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Molecular Weight

374.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13874-04-9
Record name Aurate(1-), tetrachloro-, ammonium, hydrate, (SP-4-1)-
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URL https://commonchemistry.cas.org/detail?cas_rn=13874-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ammonium tetrachloroaurate(1-)--water (1/1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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